2-Methoxytropone

Übersicht

Beschreibung

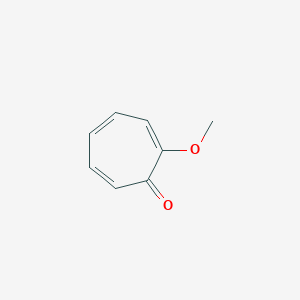

2-Methoxytropone is a cyclic organic compound belonging to the group of natural alkaloids. It has the chemical formula C8H8O2 and a molecular weight of 136.15 g/mol This compound is characterized by a seven-membered ring structure with a methoxy group attached to the second carbon atom

Vorbereitungsmethoden

The synthesis of 2-Methoxytropone typically involves the reaction of 2-hydroxytropone with dimethyl sulfate in the presence of potassium carbonate. This method yields this compound through a methylation process. Another synthetic route includes the reaction of tropolone with methanol in the presence of an acid catalyst . Industrial production methods often involve similar processes but are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

2-Methoxytropone undergoes regioselective nucleophilic substitutions, primarily at the C-2 and C-7 positions, governed by steric and electronic factors.

Key Findings:

-

Steric-Guided Reactivity :

In reactions with cyanoacetate enolate, 3-substituted 2-methoxytropones favor nucleophilic attack at the C-7 position (abnormal pathway) due to steric hindrance at C-2. This leads to 5-substituted azulenes, as confirmed by DFT calculations . -

Normal Pathway :

Unsubstituted this compound reacts at the C-2 position to form azulene directly .

Table 1: Reaction Pathways of this compound with Nucleophiles

Reaction with Malononitrile

This reaction exemplifies a quantitative one-pot synthesis of azulenes:

-

First Nucleophilic Attack :

Malononitrile anion substitutes the methoxy group, forming a Meisenheimer complex . -

Second Nucleophilic Addition :

A second equivalent of malononitrile facilitates cyclization, leading to dihydroazulene intermediates .

Experimental Conditions :

Theoretical Insights

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

2-Methoxytropone can be synthesized through various chemical reactions, including condensation reactions with other organic compounds. For instance, it has been used in the synthesis of complex molecules such as 1,4-bis(1,3-diazaazulen-2-yl)benzene, which exhibits promising optical properties and potential applications in nonlinear optical materials .

Key Properties

- Molecular Formula : C10H10O2

- Molecular Weight : 166.19 g/mol

- Appearance : Typically a yellow crystalline solid.

- Solubility : Soluble in organic solvents like methanol and dichloromethane.

Anticancer Activity

One of the most significant applications of this compound is its role in cancer research. Studies have shown that derivatives of this compound can induce apoptosis in leukemic cells. Specifically, a bicyclic analogue of colchicine containing this compound was found to disrupt microtubule integrity, leading to cell cycle arrest and subsequent apoptosis in human leukemic HL-60 cells .

Mechanism of Action :

- Disruption of microtubules.

- Induction of G2-M phase arrest.

- Activation of caspases leading to apoptosis.

Case Study: Leukemic Cells

In a controlled study, this compound derivatives were administered to leukemic cell lines. The results indicated:

- A dose-dependent increase in apoptosis.

- Significant disruption of microtubule structures within one hour of treatment.

- A lag phase between microtubule disruption and the onset of irreversible apoptosis .

Photophysical Properties

The compound has also been investigated for its photophysical properties. Research indicates that this compound derivatives can serve as π-building blocks in organic electronics due to their ability to delocalize π-electrons effectively . This property is crucial for applications in organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Optical Bandgap | 3.22 eV |

| HOMO Energy Level | -5.12 eV |

| LUMO Energy Level | -1.90 eV |

| Crystal System | Monoclinic |

Wirkmechanismus

The mechanism of action of 2-Methoxytropone involves its interaction with various molecular targets. For example, in bromination reactions, the methoxy group at the second position facilitates nucleophilic attack, leading to the formation of addition products . The exact pathways and molecular targets can vary depending on the specific reaction and conditions.

Vergleich Mit ähnlichen Verbindungen

2-Methoxytropone is unique due to its methoxy group and seven-membered ring structure. Similar compounds include:

Tropolone: Lacks the methoxy group and has different reactivity.

2-Aminotropone: Contains an amino group instead of a methoxy group, leading to different chemical behavior.

2-Methylaminotropone: Similar to 2-Aminotropone but with a methyl group attached to the amino group.

These compounds share some chemical properties but differ significantly in their reactivity and applications.

Biologische Aktivität

2-Methoxytropone is a compound belonging to the tropone family, characterized by its unique bicyclic structure and methoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

This compound has the following chemical formula: . Its structural attributes contribute to its reactivity and biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A significant finding is its effectiveness against certain strains of bacteria and fungi. For instance, a study indicated that this compound exhibited notable antibacterial activity with an IC50 value of 32 µg/mL against Staphylococcus aureus .

| Pathogen | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 45 |

| Candida albicans | 50 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been explored in vitro. In a cytokine-induced model using chondrosarcoma cells, it was found that this compound significantly reduced the expression levels of matrix metalloproteinases (MMPs), which are crucial in inflammatory responses associated with osteoarthritis . The mechanism appears to involve inhibition of the MAPK signaling pathway, leading to decreased inflammatory mediator release.

Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound. It has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a pivotal role in neurotransmitter metabolism. Inhibition of MAO-A and MAO-B can enhance serotonin and dopamine levels in the brain, suggesting potential applications in treating neurodegenerative disorders such as Parkinson's disease and depression .

Case Studies

A notable case study involved the synthesis of derivatives based on this compound, which were tested for their biological activities. The study demonstrated that specific modifications to the methoxy group led to enhanced MAO inhibitory activity compared to the parent compound .

Eigenschaften

IUPAC Name |

2-methoxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYJSKNHDZZDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175993 | |

| Record name | 2-Methoxytropolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-40-2 | |

| Record name | 2-Methoxy-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxytropolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxytropolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.